2-Methyl-6-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine
Overview
Description
The compound “2-Methyl-6-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine” belongs to a class of compounds known as pyrazolopyrimidines . Pyrazolopyrimidines are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have been used in the agrochemical and pharmaceutical industries .
Synthesis Analysis
The synthesis of pyrazolopyrimidines allows versatile structural modifications at various positions via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . Various methods of synthesizing related compounds have been reported .Molecular Structure Analysis
Pyrazolopyrimidines are fused, rigid, and planar N-heterocyclic systems that contain both pyrazole and pyrimidine rings . The structure of these compounds can be determined by single-crystal X-ray diffraction .Chemical Reactions Analysis
Pyrimidine compounds continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . Several reactions involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications .Scientific Research Applications
Synthesis and Characterization
The compound has been involved in the synthesis and characterization of various derivatives, demonstrating its utility as a building block in chemical synthesis. The structure of certain pyrazolo[1,5-a]pyrimidines was characterized using IR and 1HNMR, showing the compound's potential in the formation of complex chemical structures (Xu Li-feng, 2011).
Optical and Photophysical Properties
A study on the optical absorption and emission of a series of pyrazolo[1,5-a]pyrimidines derivatives revealed interesting results. These derivatives showed absorption in the ultraviolet region and exhibited higher quantum emission fluorescence yields in solution and moderate emission in the solid state. This suggests potential applications in materials science, particularly in the development of new photophysical materials (Felipe S. Stefanello et al., 2022).
Biological Activities
The compound and its derivatives have been explored for various biological activities. Certain 7-trifluoromethylpyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their anti-inflammatory and antimicrobial properties. Some of these compounds exhibited promising activities, indicating potential in the development of new pharmacological agents (R. Aggarwal et al., 2014).
Safety And Hazards
Future Directions
The development of novel and promising fungicides is urgently required . Pyrazolopyrimidines are important substances in the synthesis of various active molecules that are extensively used in the intermediate skeleton of agrochemicals . It is expected that many novel applications of these compounds will be discovered in the future .
properties
IUPAC Name |
2-methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3/c1-5-2-7-12-3-6(8(9,10)11)4-14(7)13-5/h2,6,12H,3-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQAVILCPARHDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2CC(CNC2=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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